Oligopeptide-74
Description
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Structure
2D Structure
Properties
Molecular Formula |
C55H90N16O17S |
|---|---|
Molecular Weight |
1279.5 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C55H90N16O17S/c1-29(2)21-34(58)46(78)69-41(26-72)53(85)70-42(27-73)52(84)64-36(10-6-8-19-57)48(80)65-37(17-20-89-4)49(81)67-39(22-31-11-13-33(75)14-12-31)50(82)68-40(23-32-24-60-28-62-32)51(83)71-45(30(3)74)54(86)66-35(9-5-7-18-56)47(79)61-25-44(77)63-38(55(87)88)15-16-43(59)76/h11-14,24,28-30,34-42,45,72-75H,5-10,15-23,25-27,56-58H2,1-4H3,(H2,59,76)(H,60,62)(H,61,79)(H,63,77)(H,64,84)(H,65,80)(H,66,86)(H,67,81)(H,68,82)(H,69,78)(H,70,85)(H,71,83)(H,87,88)/t30-,34+,35+,36+,37+,38+,39+,40+,41+,42+,45+/m1/s1 |
InChI Key |
VIBSCLGHHDBVGI-VNKCNRQTSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Oligopeptide-74: A Technical Guide to Its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligopeptide-74, a synthetic peptide comprising eleven amino acids, has emerged as a significant bioactive ingredient in the cosmetic and dermatological fields. This technical guide provides an in-depth exploration of its discovery, chemical synthesis, and mechanisms of action. While the precise origins of its discovery remain proprietary, this document consolidates available scientific and commercial information to detail its biochemical properties and biological efficacy. This guide will cover the prevalent solid-phase synthesis methodology, quantitative data from available efficacy studies in hair growth and skin anti-aging, and an examination of the key signaling pathways it modulates, notably the Wnt/β-catenin pathway. Detailed experimental protocols and visual diagrams of workflows and signaling cascades are provided to facilitate further research and development.
Introduction
This compound is a synthetic peptide composed of a specific sequence of eleven amino acids: Leucine, Serine, Serine, Lysine, Methionine, Tyrosine, Histidine, Threonine, Lysine, Glycine, and Glutamine. It has garnered considerable attention for its potential applications in promoting hair growth and in anti-aging skincare formulations. Its purported mechanisms of action include the stimulation of hair follicles, reduction of dihydrotestosterone (DHT) levels, and enhancement of collagen production and skin elasticity. This guide aims to provide a comprehensive technical overview for researchers and professionals in drug development and cosmetic science.
Discovery and Origin
While specific details regarding the initial discovery of this compound, including the inventing individuals or institution and the exact date of discovery, are not extensively documented in publicly accessible scientific literature, it is understood to be a product of targeted research in the field of bioactive peptides for cosmetic applications. The development of such peptides often involves screening libraries of synthetic peptides for desired biological activities.
Amino Acid Sequence:
The primary structure of this compound is as follows:
Leu-Ser-Ser-Lys-Met-Tyr-His-Thr-Lys-Gly-Gln
Chemical Synthesis of this compound
The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a well-established and efficient method for producing peptides of defined sequences.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following provides a generalized experimental protocol for the synthesis of this compound using Fmoc-based SPPS.
Materials:
-
Fmoc-Gln(Trt)-Wang resin (or similar)
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-His(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Met-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water (e.g., 95:2.5:2.5 v/v/v)
-
Precipitation solvent: Cold diethyl ether
Methodology:
-
Resin Swelling: The Fmoc-Gln(Trt)-Wang resin is swelled in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound glutamine by treating with 20% piperidine in DMF for 20 minutes. The resin is then thoroughly washed with DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Gly-OH) is pre-activated by dissolving it with HBTU, HOBt, and DIPEA in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction proceeds for 1-2 hours. The resin is subsequently washed with DMF.
-
Repeat Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Lys, Thr, His, Tyr, Met, Ser, Ser, Leu).
-
Cleavage and Side-Chain Deprotection: After the final amino acid has been coupled and the terminal Fmoc group removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified this compound is characterized by mass spectrometry to confirm its molecular weight and by HPLC to assess its purity.
Experimental Workflow for SPPS
Biological Activity and Efficacy
This compound exhibits biological activity in two primary areas: hair growth promotion and skin anti-aging.
Hair Growth Promotion
The primary mechanism attributed to this compound in promoting hair growth is its ability to counteract the effects of Dihydrotestosterone (DHT), a key hormone implicated in androgenetic alopecia. It is also suggested to stimulate the proliferation of hair follicle cells.
Quantitative Data from Hair Growth Studies:
While detailed clinical trial data is limited in peer-reviewed literature, commercial data suggests positive outcomes.
| Study Parameter | Result | Duration of Study | Citation |
| Hair Density | Increase observed | 12 weeks | |
| Hair Thickness | Increase observed | 12 weeks | |
| Hair Loss Reduction | Reported in androgenetic alopecia | Not specified |
Experimental Protocol for In Vitro Hair Follicle Proliferation Assay:
-
Cell Culture: Human hair follicle dermal papilla cells (HFDPCs) are cultured in a suitable growth medium.
-
Treatment: Cells are treated with varying concentrations of this compound. A negative control (vehicle) and a positive control (e.g., minoxidil) are included.
-
Incubation: Cells are incubated for a specified period (e.g., 24-72 hours).
-
Proliferation Assay: Cell proliferation is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or BrdU (bromodeoxyuridine) incorporation assay.
-
Data Analysis: The absorbance (for MTT) or fluorescence/luminescence (for BrdU) is measured, and the results are expressed as a percentage of the control.
Skin Anti-Aging Effects
This compound is reported to have anti-aging properties by stimulating the production of key extracellular matrix proteins and improving skin elasticity.
Purported Anti-Aging Effects:
| Biological Effect | Mechanism | Citation |
| Increased Collagen Production | Stimulation of fibroblasts | |
| Improved Skin Elasticity | Enhanced structural integrity of the dermis | |
| Reduction of Fine Lines and Wrinkles | Increased dermal matrix components |
Experimental Protocol for In Vitro Collagen Production Assay:
-
Cell Culture: Human dermal fibroblasts are cultured in an appropriate medium.
-
Treatment: Cells are treated with different concentrations of this compound. A control group receives the vehicle alone.
-
Incubation: The cells are incubated for a set duration (e.g., 48-72 hours).
-
Collagen Quantification: The amount of collagen produced and secreted into the culture medium is quantified using an ELISA (Enzyme-Linked Immunosorbent Assay) kit specific for pro-collagen type I.
-
Data Analysis: The results are normalized to the total protein content of the cell lysates and expressed as a fold change relative to the control.
Signaling Pathways Modulated by this compound
The biological effects of this compound are mediated through the modulation of specific intracellular signaling pathways. The Wnt/β-catenin pathway is a key cascade implicated in its activity, particularly in hair follicle development.
The Wnt/β-catenin Signaling Pathway in Hair Follicle Stimulation
The Wnt/β-catenin signaling pathway is crucial for hair follicle morphogenesis and regeneration. It is believed that this compound can activate this pathway, leading to the proliferation of hair follicle stem cells and dermal papilla cells.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligopeptide-74, a synthetic peptide composed of eleven amino acids, has garnered significant interest in the fields of dermatology and cosmetology for its potential bioactive properties. This technical guide provides a comprehensive overview of the primary amino acid sequence, synthesis, and purported mechanisms of action of this compound. It is primarily recognized for its role in promoting hair growth and its potential anti-aging effects on the skin. This document consolidates available data on its biological activities, including its influence on hair follicle stimulation and collagen synthesis. Detailed experimental protocols for peptide synthesis, purification, and characterization are outlined, alongside diagrammatic representations of relevant signaling pathways and experimental workflows to facilitate further research and development.
Primary Amino Acid Sequence and Physicochemical Properties
This compound is a synthetic peptide containing 11 amino acids. Its primary sequence is:
Leu-Ser-Ser-Lys-Met-Tyr-His-Thr-Lys-Gly-Gln
The shortened notation for this sequence is LSSKMYHTKGQ .
| Property | Value |
| Molecular Formula | C₅₅H₉₀N₁₆O₁₇S |
| Molecular Weight | 1279.5 g/mol |
| Amino Acid Composition | Leucine (Leu), Serine (Ser) x2, Lysine (Lys) x2, Methionine (Met), Tyrosine (Tyr), Histidine (His), Threonine (Thr), Glycine (Gly), Glutamine (Gln) |
Biological Functions and Purported Mechanisms of Action
This compound is primarily investigated for its potential applications in hair growth stimulation and skin rejuvenation.
Hair Growth Promotion
This compound is suggested to promote hair growth and prevent hair loss through a multi-faceted approach. One of the key purported mechanisms is the reduction of dihydrotestosterone (DHT) levels, a key hormone implicated in androgenetic alopecia (male and female pattern baldness). By potentially inhibiting the 5α-reductase enzyme responsible for converting testosterone to DHT, this compound may help prevent the miniaturization of hair follicles. Furthermore, it is believed to directly stimulate hair follicles, encouraging the anagen (growth) phase of the hair cycle and contributing to increased hair density and thickness.
Anti-Aging Effects on Skin
In the context of dermatology, this compound is explored for its anti-aging properties. It is hypothesized to stimulate the synthesis of key extracellular matrix proteins, such as collagen, in dermal fibroblasts. Increased collagen production can lead to improved skin elasticity, firmness, and a reduction in the appearance of fine lines and wrinkles.
Quantitative Data from In-Vivo and In-Vitro Studies
While extensive, peer-reviewed clinical data specifically for this compound is limited in publicly accessible literature, some industry sources and related studies on similar peptides provide preliminary insights.
For its anti-aging potential, a study on a different peptide, Oligopeptide-20, demonstrated a statistically significant improvement in skin texture and a reduction in wrinkles. While not directly attributable to this compound, this data suggests the potential efficacy of oligopeptides in skin rejuvenation.
| Study Parameter | Result | Statistical Significance | Reference |
| Oligopeptide-20 Cream vs. Vehicle (Anti-Aging) | |||
| Average Number and Width of Wrinkles (Sew) | 11.7% improvement | p < 0.05 | |
| Cyclic Average Roughness (cR3) | 12.2% improvement | p < 0.005 |
Experimental Protocols
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the general steps for the chemical synthesis of this compound using the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) method.
Materials:
-
Fmoc-Gln(Trt)-Wang resin (or other suitable resin)
-
Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Met-OH, Fmoc-Tyr(tBu)-OH, Fmoc-His(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Gly-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Gln(Trt)-Wang resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glutamine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (Fmoc-Gly-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Lys, Thr, His, Tyr, Met, Lys, Ser, Ser, Leu).
-
Final Deprotection: After the final amino acid (Leu) is coupled, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection of Side Chains: Wash the peptide-resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Purification and Lyophilization: Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final peptide powder.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation:
-
Preparative RP-HPLC system with a C18 column.
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes).
-
Monitor the elution profile at 220 nm.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize.
Characterization by Mass Spectrometry
Instrumentation:
-
Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Procedure:
-
Prepare a dilute solution of the purified peptide.
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of this compound (1279.5 g/mol ) to confirm its identity.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Hair Growth Promotion
The proposed mechanism of action for this compound in promoting hair growth involves the modulation of androgen signaling and the activation of pathways that maintain the anagen phase of the hair follicle. A key aspect is the potential inhibition of 5α-reductase, leading to decreased DHT levels. This, in turn, may reduce the androgen-mediated suppression of hair follicle activity. Additionally, direct stimulation of dermal papilla cells could involve pathways like the Wnt/β-catenin signaling cascade, which is crucial for hair follicle development and regeneration.
Oligopeptide-74's effect on the anagen, catagen, and telogen phases of hair growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-74, a synthetic biomimetic peptide, has garnered significant interest within the cosmetic and dermatological fields for its potential to promote hair growth. This technical guide provides an in-depth analysis of the available scientific information regarding this compound's effects on the anagen (growth), catagen (transitional), and telogen (resting) phases of the hair follicle cycle. While direct, peer-reviewed quantitative data specifically isolating the effects of this compound is limited in the public domain, this document synthesizes available information, including data on related and frequently combined peptides, to elucidate its likely mechanisms of action.
The Hair Follicle Cycle: A Brief Overview
The hair follicle undergoes a perpetual cycle of growth, regression, and rest. The anagen phase is characterized by active proliferation of dermal papilla cells and keratinocytes, leading to hair shaft elongation. The catagen phase is a brief, transitional period involving apoptosis-driven regression of the lower follicle. The telogen phase is a quiescent period before the follicle re-enters the anagen phase. Disruptions to this cycle, such as a shortened anagen phase or a prolonged telogen phase, can lead to hair thinning and loss.
Quantitative Data on Peptide Complexes for Hair Growth
One clinical study on a peptide complex for hair filler reported a significant increase in hair density and thickness after 8 weeks of treatment. While specific percentages for each hair phase were not detailed, the observed increase in density suggests a prolongation of the anagen phase and/or a shortening of the telogen phase. Another study on a hair serum containing a variety of peptides noted a significant increase in the anagen to telogen ratio, indicating a positive shift towards the growth phase.
| Parameter | Baseline (Mean ± SD) | After Treatment (Mean ± SD) | Percentage Change |
| Hair Density (hairs/cm²) | Data not specified | Data not specified | +22.3% |
| Hair Thickness | Data not specified | Data not specified | +26% |
| Anagen Hair Proportion (%) | 62.98 ± 11.26 | 82.09 ± 10.18 | +30.3% |
| Telogen Hair Proportion (%) | 37.02 ± 11.26 | 17.64 ± 10.09 | -52.3% |
Note: The data in the table above is from a study on a biomimetic peptide lotion and may not be solely attributable to this compound.
Postulated Signaling Pathways of this compound in Hair Growth Regulation
Based on technical data from manufacturers and the known mechanisms of frequently associated peptides like Oligopeptide-54, this compound is believed to promote hair growth primarily through the activation of the Wnt/β-catenin signaling pathway.
The Wnt/β-catenin pathway is crucial for hair follicle morphogenesis and the initiation of the anagen phase. By activating this pathway, this compound is thought to lead to the nuclear translocation of β-catenin, which then activates target genes responsible for the proliferation of dermal papilla and hair matrix cells. This action promotes the transition of hair follicles from the telogen to the anagen phase and helps to maintain the anagen phase.
Furthermore, related oligopeptides, such as Oligopeptide-54, have been shown to down-regulate inhibitors of the Wnt pathway, namely Dickkopf-1 (DKK-1) and Bone Morphogenetic Protein 4 (BMP4). It is plausible that this compound exerts a similar inhibitory effect on these molecules, which are known to promote the catagen and telogen phases.
Experimental Protocols
While specific protocols for this compound are not publicly detailed, the following represents a generalized workflow for evaluating the efficacy of hair growth-promoting peptides.
The Role of Bioactive Oligopeptides in Skin Regeneration: A Technical Overview
Disclaimer: This technical guide provides a comprehensive overview of the biological functions of bioactive oligopeptides in skin regeneration. It is important to note that while the principles discussed are broadly applicable to many oligopeptides, specific data for Oligopeptide-74 in the context of skin regeneration is limited in publicly available scientific literature. Much of the existing research on this compound focuses on its role in hair growth. Therefore, this document will address the functions of oligopeptides in skin regeneration in a broader context, drawing on data from other well-researched peptides to illustrate key concepts and mechanisms.
Executive Summary
Oligopeptides, short chains of amino acids, are pivotal signaling molecules in the intricate process of skin regeneration.[1] Their biological activity stems from their ability to interact with cellular receptors and modulate key signaling pathways, thereby influencing processes such as cell proliferation, migration, and the synthesis of extracellular matrix (ECM) components.[2] This guide delves into the core mechanisms by which oligopeptides contribute to skin repair and rejuvenation, with a focus on their interaction with fibroblasts and the subsequent impact on the dermal matrix. We will explore the critical signaling cascades involved, present quantitative data from relevant studies, and provide detailed experimental protocols for assessing the efficacy of these bioactive molecules.
Core Biological Functions of Oligopeptides in Skin Regeneration
Oligopeptides exert their regenerative effects primarily through the stimulation of dermal fibroblasts, the key cell type responsible for producing and maintaining the skin's structural integrity. Their functions can be broadly categorized as follows:
-
Stimulation of Extracellular Matrix Synthesis: Many oligopeptides are known to upregulate the production of essential ECM proteins, including collagen and elastin.[1] This is crucial for restoring the skin's tensile strength and elasticity, which are often compromised during aging and wound healing. Some oligopeptides, for instance, have been shown to significantly increase the gene expression of collagen type 1 (COL1A1) and elastin (ELN) in human dermal fibroblasts.[3]
-
Promotion of Cell Proliferation and Migration: Skin regeneration is a dynamic process that requires the proliferation and migration of various cell types, including keratinocytes and fibroblasts. Certain oligopeptides act as positive regulators of cell proliferation and can enhance cell attachment, which is a critical aspect of wound healing and skin regeneration.[4]
-
Modulation of Inflammatory Responses: While inflammation is a necessary component of the initial wound healing phase, chronic inflammation can impede the regenerative process. Some oligopeptides possess anti-inflammatory properties that help to create a more favorable environment for tissue repair.
Key Signaling Pathways Modulated by Oligopeptides
The biological effects of oligopeptides are mediated through their interaction with specific cellular signaling pathways. Two of the most critical pathways in the context of skin regeneration are the Transforming Growth Factor-beta (TGF-β) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathways.
TGF-β Signaling Pathway
The TGF-β signaling pathway is a central regulator of wound healing and tissue regeneration. It plays a crucial role in inflammation, angiogenesis, re-epithelialization, and the synthesis of the extracellular matrix. TGF-β ligands initiate signaling by binding to and bringing together type I and type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of receptor-regulated SMAD proteins (SMAD2 and SMAD3). These activated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in ECM production and cell differentiation.
Oligopeptides can influence this pathway by mimicking the action of natural growth factors or by modulating the expression of TGF-β receptors or ligands, thereby stimulating fibroblast activity and collagen synthesis.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. This pathway is often activated by growth factors binding to their receptor tyrosine kinases on the cell surface. This triggers a cascade of protein phosphorylations, starting with the activation of Ras, which in turn activates Raf (a MAP3K), followed by MEK (a MAP2K), and finally ERK (a MAPK). Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to the expression of genes that promote cell cycle progression and proliferation. Some oligopeptides can activate this pathway, thereby contributing to the proliferation of fibroblasts and keratinocytes necessary for skin regeneration.
Quantitative Data on the Effects of Oligopeptides
The following tables summarize quantitative data from various in vitro and in vivo studies on the effects of different oligopeptides on markers of skin regeneration.
Table 1: In Vitro Effects of Oligopeptides on Gene Expression in Human Dermal Fibroblasts
| Oligopeptide | Concentration | Target Gene | Fold Increase in Expression (vs. Control) | Reference |
| Collagen Peptides | 0.01% | COL1A1 | 2.08 ± 0.08 | |
| Collagen Peptides | 1% | COL1A1 | 1.61 ± 0.08 | |
| Collagen Peptides | 0.01% | ELN | 1.35 ± 0.13 | |
| Collagen Peptides | 1% | ELN | 1.42 ± 0.10 | |
| Collagen Peptides | 0.01% | VCAN | 2.28 ± 0.07 | |
| Collagen Peptides | 1% | VCAN | 1.81 ± 0.08 |
Table 2: Clinical Effects of Oligopeptide-20 on Skin Parameters
| Parameter | Treatment | Duration | % Improvement | p-value | Reference |
| Average Wrinkle Number and Width (Sew) | 0.003% Oligopeptide-20 Cream | 60 days | 11.7% | < 0.05 | |
| Cyclic Average Roughness (cR3) | 0.003% Oligopeptide-20 Cream | 60 days | 12.2% | < 0.005 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of oligopeptides in skin regeneration.
In Vitro Wound Healing (Scratch) Assay
This assay is used to assess the effect of oligopeptides on cell migration.
Protocol:
-
Cell Seeding: Plate human dermal fibroblasts in a 6-well plate and culture until a confluent monolayer is formed.
-
Creating the "Wound": A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.
-
Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove detached cells and debris. The medium is then replaced with a serum-free medium containing the test oligopeptide at various concentrations. A control well with serum-free medium alone is also prepared.
-
Image Acquisition: Images of the scratch are captured at time zero and at regular intervals (e.g., 12, 24, and 48 hours) using an inverted microscope.
-
Data Analysis: The width of the scratch is measured at different time points using image analysis software. The rate of wound closure is calculated and compared between the treated and control groups.
Quantification of Collagen Synthesis in Fibroblast Cultures
This protocol is used to measure the amount of collagen produced by fibroblasts after treatment with an oligopeptide.
Protocol:
-
Cell Culture and Treatment: Human dermal fibroblasts are cultured in 24-well plates. Once they reach approximately 80% confluency, the culture medium is replaced with a medium containing the test oligopeptide at various concentrations. A control group with no peptide is also included. The cells are incubated for a specified period (e.g., 48-72 hours).
-
Sample Collection: The cell culture supernatant (containing secreted collagen) and the cell lysate (containing intracellular collagen) are collected.
-
Collagen Quantification: The amount of collagen in the samples is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for human type I procollagen.
-
Data Normalization: The total protein content in the cell lysates is determined using a protein assay (e.g., BCA assay) to normalize the collagen measurements to the cell number.
-
Statistical Analysis: The results are expressed as the amount of collagen per µg of total protein. Statistical analysis is performed to compare the collagen production in the treated groups versus the control group.
Conclusion
Bioactive oligopeptides represent a promising class of molecules for promoting skin regeneration and combating the signs of aging. Their ability to stimulate fibroblast activity, enhance extracellular matrix synthesis, and modulate key signaling pathways like TGF-β and MAPK/ERK underscores their therapeutic potential. While the specific mechanisms of action for every oligopeptide, including this compound, are not yet fully elucidated for skin regeneration, the existing body of research provides a strong foundation for their application in dermatology and cosmetology. Further research, including well-designed clinical trials, is necessary to fully understand the efficacy and optimal application of specific oligopeptides for various skin conditions.
References
- 1. twlskin.com [twlskin.com]
- 2. skininc.com [skininc.com]
- 3. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Tolerance Study of an Oligopeptide with Potential Anti-Aging Activity [scirp.org]
Understanding the Molecular Targets of Oligopeptide-74: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the proposed molecular targets and mechanisms of action of Oligopeptide-74 based on publicly available information, primarily from commercial and patent literature. Specific quantitative data, detailed binding studies, and comprehensive preclinical and clinical data for this compound are limited in the public domain and are likely proprietary to the manufacturers. The experimental protocols provided are representative methodologies based on studies of similar bioactive peptides.
Introduction
This compound is a synthetic, small-chain peptide composed of 11 amino acids, including glutamine, glycine, histidine, leucine, lysine, methionine, serine, threonine, and tyrosine. It has garnered significant interest in the cosmetic and dermatological fields for its potential applications in promoting hair growth and in anti-aging skincare. This technical guide aims to consolidate the current understanding of the molecular targets of this compound and its proposed mechanisms of action.
The primary biological activities attributed to this compound are the stimulation of hair follicles and the enhancement of the skin's extracellular matrix. These effects are reportedly mediated through the modulation of specific signaling pathways and cellular processes. This guide will delve into these proposed mechanisms, offering a scientific framework for researchers and professionals in the field.
Hair Growth Stimulation: Targeting the Wnt Signaling Pathway
The most frequently cited mechanism for this compound's effect on hair growth is the activation of the Wnt signaling pathway. The Wnt pathway is crucial for the embryonic development of hair follicles and for the regulation of hair growth cycles in adults.
Proposed Molecular Target: Wnt/β-catenin Signaling Pathway
This compound, particularly in the formulation known as CG-Grotene by Caregen, is suggested to act as a biomimetic peptide that activates the canonical Wnt/β-catenin signaling pathway. This pathway is integral to maintaining the proliferative capacity of hair follicle stem cells and dermal papilla cells, which are key regulators of hair growth.
The proposed mechanism involves the following steps:
-
Receptor Binding (Hypothesized): this compound is presumed to bind to a component of the Wnt receptor complex on the surface of dermal papilla cells or hair follicle stem cells. This complex typically consists of a Frizzled (FZD) receptor and a low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6) co-receptor.
-
Inhibition of the β-catenin Destruction Complex: Activation of the Wnt receptor complex leads to the recruitment of intracellular signaling proteins, which in turn inhibits the "β-catenin destruction complex." This complex, composed of Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK3β), would otherwise phosphorylate β-catenin, targeting it for ubiquitination and proteasomal degradation.
-
Accumulation and Nuclear Translocation of β-catenin: With the destruction complex inhibited, β-catenin accumulates in the cytoplasm and translocates to the nucleus.
-
Gene Transcription: In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to initiate the transcription of Wnt target genes. These genes are involved in cell proliferation, differentiation, and survival, which are essential for the anagen (growth) phase of the hair cycle.
Another proposed mechanism for its role in hair growth is the reduction of dihydrotestosterone (DHT) levels, a hormone implicated in androgenic alopecia. However, the specific molecular interactions leading to DHT reduction are not well-defined in the available literature.
Skin Anti-Aging: Targeting Fibroblast Activity and Extracellular Matrix Synthesis
In the context of skincare, this compound is purported to have anti-aging properties by stimulating fibroblasts to produce key components of the extracellular matrix (ECM), namely collagen and elastin.
Proposed Molecular Target: Fibroblast Activation
Fibroblasts are the primary cell type in the dermis responsible for synthesizing and remodeling the ECM. With age, fibroblast activity declines, leading to reduced collagen and elastin production, which manifests as wrinkles and loss of skin elasticity. This compound is proposed to counteract this by acting as a signaling molecule that directly stimulates fibroblasts.
The hypothesized mechanism includes:
-
Receptor Binding (Hypothesized): this compound may bind to specific receptors on the surface of dermal fibroblasts, such as growth factor receptors or integrins. This interaction is thought to mimic the effects of natural growth factors.
-
Intracellular Signaling Cascade: Receptor binding would trigger an intracellular signaling cascade, potentially involving pathways such as the Transforming Growth Factor-β (TGF-β)/Smad pathway, which is a master regulator of collagen synthesis.
-
Upregulation of ECM Gene Expression: This signaling cascade would lead to the activation of transcription factors that upregulate the expression of genes encoding for procollagen and tropoelastin, the precursors to collagen and elastin fibers, respectively.
-
Increased ECM Protein Synthesis: The increased gene expression results in enhanced synthesis and secretion of collagen and elastin by the fibroblasts, thereby improving the structural integrity and elasticity of the skin.
Illustrative Quantitative Data
While specific data for this compound is not available, the following table illustrates the type of quantitative results that would be expected from in vitro studies on human dermal fibroblasts. The data presented is hypothetical and for exemplary purposes only.
| Parameter | Control | This compound (1 µM) | This compound (10 µM) | Positive Control (TGF-β1) |
| Collagen I mRNA Expression (Fold Change) | 1.0 | 1.8 | 2.5 | 3.5 |
| Elastin mRNA Expression (Fold Change) | 1.0 | 1.5 | 2.1 | 2.8 |
| Secreted Collagen I Protein (ng/mL) | 150 | 270 | 380 | 550 |
| Fibroblast Proliferation (% of Control) | 100% | 120% | 145% | 160% |
Experimental Protocols
The following are detailed, representative protocols for key experiments that could be used to validate the proposed mechanisms of action of this compound.
In Vitro Hair Follicle Elongation Assay
This assay assesses the direct effect of a substance on hair follicle growth in an organ culture model.
Methodology:
-
Hair Follicle Isolation: Human scalp skin samples are obtained from cosmetic surgery with patient consent. Anagen hair follicles are micro-dissected under a stereomicroscope.
-
Culture: Isolated follicles are cultured individually in 24-well plates containing Williams' E medium supplemented with insulin, hydrocortisone, and antibiotics.
-
Treatment: Follicles are treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM), a vehicle control (culture medium), and a positive control (e.g., Minoxidil).
-
Measurement: The length of the hair shaft is measured daily for 7-10 days using a calibrated microscope and imaging software.
-
Analysis: The change in hair shaft length from day 0 is calculated for each group. Statistical analysis (e.g., ANOVA) is performed to determine significant differences between treatment groups and the control.
Oligopeptide-74's Impact on Gene Expression in Keratinocytes: A Technical Guide
Disclaimer: Publicly available scientific literature lacks specific studies detailing the direct impact of Oligopeptide-74 on gene expression in keratinocytes. Therefore, this technical guide utilizes data from a representative study on a similar class of molecules—a palmitoyl oligopeptide complex—to illustrate the potential mechanisms and experimental approaches for investigating such effects. The quantitative data, experimental protocols, and signaling pathways described herein are presented as a hypothetical case study and should be interpreted as representative examples rather than specific findings for this compound.
Introduction
Oligopeptides are short chains of amino acids that have garnered significant attention in dermatology and cosmetic science for their potential to modulate various cellular processes in the skin. These bioactive peptides are thought to influence tissue repair, collagen synthesis, and overall skin health. This guide explores the hypothetical impact of an oligopeptide on gene expression in human epidermal keratinocytes, providing a framework for researchers, scientists, and drug development professionals interested in this area of study. We will delve into the potential molecular mechanisms, experimental designs for such investigations, and the key signaling pathways that may be involved.
Hypothetical Effects on Gene Expression
Based on studies of analogous oligopeptides, it is plausible that this compound could influence the expression of genes critical for maintaining the integrity and function of the extracellular matrix (ECM), as well as genes involved in cellular proliferation and differentiation. A hypothetical summary of these potential gene expression changes in human keratinocytes following treatment is presented below.
Table 1: Hypothetical Gene Expression Changes in Keratinocytes Treated with an Oligopeptide
| Gene Category | Gene Name | Gene Symbol | Fold Change (Hypothetical) | Function |
| Extracellular Matrix & Adhesion | Collagen, Type I, Alpha 1 | COL1A1 | ↑ 2.5 | Major structural component of the dermis |
| Elastin | ELN | ↑ 1.8 | Provides elasticity to the skin | |
| Fibronectin 1 | FN1 | ↑ 2.1 | Mediates cell adhesion and migration | |
| Integrin Subunit Alpha 2 | ITGA2 | ↑ 1.5 | Cell surface receptor for ECM proteins | |
| Cell Cycle & Proliferation | Cyclin D1 | CCND1 | ↑ 1.7 | Promotes cell cycle progression |
| Proliferating Cell Nuclear Antigen | PCNA | ↑ 1.9 | Marker for cell proliferation | |
| Growth Factors & Signaling | Transforming Growth Factor Beta 1 | TGFB1 | ↑ 3.0 | Key regulator of ECM production |
| Connective Tissue Growth Factor | CTGF | ↑ 2.2 | Promotes fibroblast proliferation and ECM synthesis |
Experimental Protocols
To investigate the effects of an oligopeptide on keratinocyte gene expression, a series of in vitro experiments can be designed. The following protocols are representative of the methodologies that would be employed in such a study.
1. Cell Culture and Treatment
-
Cell Line: Primary Human Epidermal Keratinocytes (HEKa) are cultured in a serum-free keratinocyte growth medium.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Upon reaching 70-80% confluency, keratinocytes are treated with the oligopeptide at various concentrations (e.g., 1, 5, and 10 µg/mL) or a vehicle control for a specified duration (e.g., 24, 48, and 72 hours).
2. RNA Isolation and Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: Gene expression levels are quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative expression of target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.
3. Full Transcriptome Analysis (RNA-Sequencing)
-
Library Preparation: RNA-seq libraries are prepared from high-quality total RNA samples.
-
Sequencing: Sequencing is performed on a next-generation sequencing platform.
-
Data Analysis: The resulting sequencing data is analyzed to identify differentially expressed genes between the oligopeptide-treated and control groups.
4. Western Blot Analysis
-
Protein Extraction: Total protein is extracted from the cells, and protein concentration is determined.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., TGF-β1, p-SMAD2/3) and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using a chemiluminescence detection system.
Signaling Pathway Visualization
Oligopeptides often exert their effects by modulating specific intracellular signaling pathways. Based on studies of similar peptides, the Transforming Growth Factor-Beta (TGF-β) signaling pathway is a likely candidate for mediating the effects on ECM gene expression.
Caption: Hypothetical TGF-β signaling pathway activated by this compound.
Experimental Workflow Visualization
A clear experimental workflow is crucial for the systematic investigation of an oligopeptide's effects. The following diagram outlines a typical workflow for such a study.
Caption: A typical experimental workflow for studying peptide effects.
Conclusion
While specific data on this compound's impact on keratinocyte gene expression is not currently available in the public domain, this technical guide provides a comprehensive framework for how such an investigation could be approached. By employing the detailed experimental protocols and analytical methods described, researchers can elucidate the molecular mechanisms by which this and other oligopeptides may exert their biological effects on skin cells. The hypothetical data and pathways presented herein, based on analogous compounds, suggest that oligopeptides hold significant promise as modulators of key genes involved in skin health and regeneration. Further targeted research is necessary to fully uncover the specific genetic and signaling impacts of this compound.
Oligopeptide-74 and its Role in Androgenetic Alopecia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligopeptide-74, a synthetic peptide, has garnered attention within the cosmetic and dermatological fields for its potential role in mitigating hair loss, particularly in cases of androgenetic alopecia. This condition is characterized by the progressive miniaturization of hair follicles, a process significantly influenced by the androgen dihydrotestosterone (DHT). While promotional literature frequently posits that this compound functions by reducing DHT levels, a thorough review of publicly available scientific literature reveals a notable absence of direct, quantitative evidence to substantiate this specific claim. This technical guide synthesizes the available information on peptides in hair growth, focusing on plausible mechanisms of action that may be relevant to this compound and provides a framework for the type of experimental validation required to elucidate its precise role.
Introduction: The Pathogenesis of Androgenetic Alopecia and the Significance of DHT
Androgenetic alopecia (AGA) is the most common form of hair loss, affecting a significant portion of the adult population. The pathophysiology of AGA is multifactorial, with a strong genetic predisposition and a critical dependence on androgens, specifically dihydrotestosterone (DHT). DHT is a potent metabolite of testosterone, converted by the enzyme 5α-reductase, which is present in hair follicles.[1]
In genetically susceptible individuals, DHT binds to androgen receptors in the dermal papilla cells of the hair follicle. This interaction triggers a cascade of downstream signaling events that ultimately lead to a shortened anagen (growth) phase of the hair cycle and the progressive miniaturization of the hair follicle. Over successive cycles, the hair produced becomes finer and shorter, eventually leading to the characteristic pattern of hair loss seen in AGA.
Given the central role of DHT in AGA, therapeutic strategies have traditionally focused on inhibiting 5α-reductase to reduce DHT production or blocking the androgen receptor to prevent DHT from exerting its effects.
This compound: Unsubstantiated Claims of DHT Reduction
This compound is a commercially available cosmetic ingredient purported to promote hair growth and prevent hair loss.[2] Numerous secondary sources and product descriptions claim that it achieves these effects by reducing levels of DHT.[2] However, a comprehensive search of peer-reviewed scientific literature, clinical trial databases, and patent filings fails to yield any studies that provide direct quantitative data on the efficacy of this compound in reducing DHT concentrations or inhibiting 5α-reductase activity.
The absence of such data makes it impossible to present a quantitative summary or detailed experimental protocols related to the direct impact of Oligopepeptide-74 on DHT levels as initially requested. The following sections will, therefore, focus on alternative, scientifically plausible mechanisms by which peptides may influence hair growth, which could potentially be relevant to this compound.
Plausible Mechanisms of Action for Peptides in Hair Growth
Research into the role of various peptides in hair follicle biology has revealed several mechanisms that do not involve direct interaction with the androgen pathway. A prominent and well-studied pathway is the Wnt/β-catenin signaling cascade, which is crucial for hair follicle development and regeneration.
Modulation of the Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of cell proliferation and differentiation in the hair follicle. Activation of this pathway is essential for maintaining the anagen phase and promoting the growth of the hair shaft. Conversely, inhibition of Wnt signaling is associated with the transition to the catagen (regression) and telogen (resting) phases of the hair cycle.
One of the key inhibitors of the Wnt pathway in the context of AGA is Dickkopf-1 (DKK-1). DHT has been shown to upregulate the expression of DKK-1 in dermal papilla cells. DKK-1, in turn, antagonizes Wnt signaling, leading to the suppression of hair growth.
Some peptides used in hair care, such as Oligopeptide-54 (also known as CG-Nokkin), have been shown to act by inhibiting DKK-1.[3] By blocking this inhibitor, the Wnt/β-catenin pathway can be reactivated, promoting hair follicle proliferation and growth. While direct evidence for this compound is lacking, it is plausible that it could function through a similar mechanism.
Below is a diagram illustrating the proposed signaling pathway.
Necessary Experimental Protocols for Validation
To substantiate the claim that this compound reduces DHT levels, a series of well-defined in vitro and ex vivo experiments would be required. The following outlines the necessary experimental protocols.
In Vitro 5α-Reductase Activity Assay
This experiment would directly measure the ability of this compound to inhibit the enzyme responsible for DHT synthesis.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on 5α-reductase activity.
Methodology:
-
Enzyme Source: Utilize human recombinant 5α-reductase isoenzymes (type 1 and type 2) or microsomal fractions from human scalp tissue or prostate cancer cell lines (e.g., LNCaP).
-
Substrate: Use radiolabeled [14C]-testosterone.
-
Treatment: Incubate the enzyme with varying concentrations of this compound. A known 5α-reductase inhibitor, such as finasteride or dutasteride, should be used as a positive control. A vehicle control (e.g., DMSO) should also be included.
-
Reaction: Initiate the enzymatic reaction by adding the substrate and a cofactor (NADPH).
-
Extraction and Separation: After a defined incubation period, stop the reaction and extract the steroids. Separate testosterone and its metabolites (including DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabeled DHT produced in each treatment group using a scintillation counter or radioisotope detector.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
DHT Measurement in Cultured Hair Follicle Dermal Papilla Cells
This experiment would assess the effect of this compound on DHT production in a cellular context.
Objective: To quantify the change in intracellular and secreted DHT levels in human dermal papilla cells (DPCs) following treatment with this compound.
Methodology:
-
Cell Culture: Culture primary human DPCs isolated from scalp tissue of individuals with AGA.
-
Treatment: Treat the cultured DPCs with testosterone to provide the substrate for DHT production. Concurrently, treat the cells with various concentrations of this compound. Include positive (finasteride) and vehicle controls.
-
Sample Collection: After an appropriate incubation period (e.g., 24-48 hours), collect both the cell culture medium and the cell lysates.
-
DHT Quantification: Measure the concentration of DHT in the collected samples using a highly sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a validated enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Compare the DHT levels in the this compound-treated groups to the control groups to determine if there is a statistically significant reduction.
The workflow for these validation experiments is depicted below.
Conclusion
While this compound is marketed as an agent that reduces DHT levels to combat hair loss, there is a conspicuous lack of publicly available, peer-reviewed scientific data to support this claim. For the scientific and drug development community, such claims must be met with a demand for robust evidence. The plausible mechanism of action for peptides in promoting hair growth is through the modulation of signaling pathways such as Wnt/β-catenin, which is indirectly affected by DHT. To definitively establish the role of this compound in reducing DHT, rigorous in vitro and cell-based assays, as outlined in this guide, are necessary. Until such data is available, the scientific community should remain circumspect about the purported DHT-reducing effects of this compound and focus on the more substantiated mechanisms of peptide action in hair follicle biology.
References
Methodological & Application
Application Notes and Protocols for In Vitro Testing of Oligopeptide-74 on Hair Follicle Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hair loss, or alopecia, is a widespread condition affecting a significant portion of the global population, leading to considerable psychological distress. The hair follicle is a complex mini-organ that undergoes cyclical phases of growth (anagen), regression (catagen), and rest (telogen). The regulation of these phases is orchestrated by intricate signaling pathways, with the Wnt/β-catenin and Bone Morphogenetic Protein (BMP) pathways playing pivotal roles. The activation of the Wnt/β-catenin pathway is a key promoter of the anagen phase, while BMP signaling is generally associated with the maintenance of the telogen phase[1][2][3].
Oligopeptide-74 is a synthetic peptide that has garnered interest for its potential hair growth-promoting properties[4][5]. It is suggested to stimulate hair follicles and may counteract the effects of dihydrotestosterone (DHT), a key hormone implicated in androgenetic alopecia. While the precise mechanism of action is still under investigation, it is hypothesized that this compound may modulate key signaling pathways involved in hair follicle cycling.
These application notes provide a detailed protocol for the in vitro testing of this compound on human hair follicle cultures. The described methodologies will enable researchers to assess the efficacy of this compound in promoting hair growth and to investigate its underlying molecular mechanisms. The primary models utilized are isolated human hair follicle organ cultures and a 3D co-culture system of dermal papilla (DP) and outer root sheath (ORS) cells.
Hypothesized Signaling Pathway of this compound in Hair Follicles
Based on the known roles of signaling pathways in hair growth and the reported effects of other hair growth-promoting peptides, a hypothesized mechanism for this compound is presented. It is proposed that this compound may act as an agonist to a receptor that leads to the activation of the Wnt/β-catenin signaling pathway. This activation is thought to promote the proliferation and differentiation of hair follicle stem cells, thereby initiating and prolonging the anagen phase. Concurrently, this compound may inhibit the BMP signaling pathway, which would otherwise suppress hair follicle activation.
Experimental Protocols
Isolation and Culture of Human Hair Follicles (Ex Vivo Organ Culture)
This protocol details the isolation and culture of intact human hair follicles from scalp skin biopsies.
Materials:
-
Human scalp skin samples (obtained with ethical approval)
-
Williams' E Medium supplemented with L-glutamine, insulin, hydrocortisone, penicillin, and streptomycin
-
Sterile phosphate-buffered saline (PBS)
-
Fine sterile forceps and micro-dissecting scissors
-
24-well suspension culture plates
-
Stereomicroscope
Procedure:
-
Wash the scalp skin sample three times with sterile PBS containing antibiotics.
-
Under a stereomicroscope, carefully dissect individual hair follicles from the subcutaneous fat layer using fine forceps and micro-dissecting scissors. Ensure the dermal papilla at the base of the follicle remains intact.
-
Place one isolated hair follicle into each well of a 24-well plate containing 1 mL of supplemented Williams' E Medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
3D Co-culture of Dermal Papilla (DP) and Outer Root Sheath (ORS) Cells
This protocol describes the creation of a 3D hair follicle-like structure by co-culturing DP and ORS cells. This model is suitable for higher-throughput screening.
Materials:
-
Human dermal papilla cells (hDPCs) and human outer root sheath cells (hORSCs) (commercially available or isolated)
-
DP cell growth medium and ORS cell growth medium
-
Ultra-low attachment 96-well plates
-
Collagen I solution
-
Cell culture incubator
Procedure:
-
Culture hDPCs and hORSCs separately in their respective growth media until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in their respective media.
-
Prepare a 3D co-culture by first seeding hDPCs in an ultra-low attachment 96-well plate to allow for the formation of spheroids.
-
After 24 hours, add a suspension of hORSCs to the wells containing the DP spheroids.
-
Alternatively, embed a mixture of hDPCs and hORSCs in a collagen I matrix in the 96-well plate.
-
Incubate at 37°C and 5% CO2, changing the medium every 2 days.
This compound Treatment
Preparation of this compound Stock Solution:
-
Dissolve lyophilized this compound powder in sterile distilled water or a recommended solvent to prepare a stock solution (e.g., 1 mg/mL).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Treatment Protocol:
-
Prepare working concentrations of this compound by diluting the stock solution in the appropriate culture medium. A suggested concentration range for initial testing is 0.1 µM to 10 µM.
-
For the hair follicle organ culture, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control (the solvent used for the stock solution).
-
For the 3D co-culture, replace the medium with fresh medium containing this compound or a vehicle control.
-
Incubate the cultures for the desired experimental duration (e.g., 7-14 days for organ culture, 5-7 days for 3D co-culture).
Experimental Workflow
Quantitative Data Presentation
Summarize all quantitative data in the following tables for clear comparison between treatment groups.
Table 1: Hair Shaft Elongation
| Treatment Group | Concentration | Day 3 (mm ± SD) | Day 7 (mm ± SD) | Day 14 (mm ± SD) |
| Vehicle Control | - | |||
| This compound | 0.1 µM | |||
| This compound | 1 µM | |||
| This compound | 10 µM | |||
| Positive Control (e.g., Minoxidil) | 10 µM |
Table 2: Cell Proliferation (Ki67 Positive Cells)
| Treatment Group | Concentration | % Ki67 Positive Cells (± SD) |
| Vehicle Control | - | |
| This compound | 0.1 µM | |
| This compound | 1 µM | |
| This compound | 10 µM | |
| Positive Control | 10 µM |
Table 3: Gene Expression Analysis (Fold Change vs. Control)
| Gene | This compound (0.1 µM) | This compound (1 µM) | This compound (10 µM) | Positive Control (10 µM) |
| Anagen Promoting | ||||
| VEGF | ||||
| IGF-1 | ||||
| β-catenin | ||||
| Catagen Promoting | ||||
| TGF-β1 | ||||
| BMP4 |
Key Experimental Assays: Detailed Methodologies
Hair Shaft Elongation Measurement
Purpose: To assess the direct effect of this compound on hair growth. Method:
-
At designated time points (e.g., day 0, 3, 7, 14), capture images of the cultured hair follicles using a digital microscope connected to a camera.
-
Use image analysis software to measure the length of the hair shaft extending from the hair bulb.
-
Calculate the elongation by subtracting the initial length (Day 0) from the length at each subsequent time point.
Cell Proliferation Assay (Ki67 Immunohistochemistry)
Purpose: To determine the effect of this compound on the proliferation of hair follicle cells. Method:
-
After the treatment period, fix the hair follicles or 3D co-cultures in 4% paraformaldehyde.
-
Embed the samples in paraffin and section them.
-
Perform immunohistochemical staining for the proliferation marker Ki67.
-
Counterstain the nuclei with DAPI.
-
Visualize the sections using a fluorescence microscope and quantify the percentage of Ki67-positive cells relative to the total number of cells (DAPI-stained nuclei) in the hair bulb region or the 3D culture.
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
Purpose: To investigate the effect of this compound on the expression of genes involved in hair growth regulation. Method:
-
At the end of the treatment, harvest the hair follicles or 3D co-cultures and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green chemistry and primers specific for target genes (e.g., VEGF, IGF-1, β-catenin, TGF-β1, BMP4) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound's effects on hair follicle cultures. By employing a combination of hair follicle organ culture and 3D co-culture models, researchers can obtain valuable data on the peptide's efficacy in promoting hair growth. Furthermore, the detailed assays for cell proliferation and gene expression will facilitate the elucidation of the molecular mechanisms underlying this compound's activity, contributing to the development of novel and effective treatments for hair loss.
References
- 1. Bone morphogenetic protein signaling inhibits hair follicle anagen induction by restricting epithelial stem/progenitor cell activation and expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Co‐culture of Human Hair Follicles and Dermal Papillae in a Collagen Matrix | Semantic Scholar [semanticscholar.org]
- 5. This compound Efferctive To Hair Growth - Industry News - News [mobelbiochem.com]
Application of Oligopeptide-74 in 3D Skin Models for Anti-Aging Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-74 is a synthetic peptide that has garnered interest in the field of dermatology and cosmetic science for its potential anti-aging properties. Comprising a short chain of amino acids, this bioactive ingredient is known to stimulate various cellular functions within the skin, including the production of essential extracellular matrix (ECM) proteins like collagen and elastin. By enhancing the structural integrity of the skin, this compound may help to reduce the appearance of fine lines and wrinkles, improve skin elasticity, and promote overall skin firmness.[1] Three-dimensional (3D) skin models, such as reconstructed human epidermis (RHE) and full-thickness skin models, offer a physiologically relevant in vitro platform to investigate the efficacy and mechanism of action of anti-aging compounds like this compound, providing a valuable alternative to traditional 2D cell cultures and animal testing.[2]
These application notes provide detailed protocols for assessing the anti-aging effects of this compound in 3D skin models, along with representative data and visualizations of the potential signaling pathways involved.
Experimental Protocols
Preparation and Treatment of 3D Reconstructed Human Skin Models
This protocol outlines the procedure for culturing and treating commercially available 3D reconstructed human skin models with this compound.
Materials:
-
Full-thickness 3D human skin models (e.g., EpiDermFT™)
-
Assay medium provided by the manufacturer
-
This compound (cosmetic grade, high purity)
-
Vehicle control (e.g., sterile deionized water or a cream base without the active peptide)
-
Phosphate-buffered saline (PBS), sterile
-
6-well culture plates
-
Sterile forceps and other cell culture equipment
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Tissue Equilibration: Upon receipt, carefully transfer the 3D skin model inserts into 6-well plates containing pre-warmed assay medium. Allow the tissues to equilibrate in a humidified incubator for at least 24 hours.
-
Preparation of Test Substance: Prepare different concentrations of this compound in the appropriate vehicle. A typical concentration range for testing peptides on 3D skin models is between 1 µM and 100 µM. A vehicle control (without this compound) must be included.
-
Topical Application: Gently apply a precise volume (e.g., 20 µL) of the this compound solution or cream and the vehicle control onto the surface of the stratum corneum of the skin models.
-
Incubation: Return the treated models to the incubator. The treatment duration can vary depending on the experimental endpoint, but a period of 48 to 72 hours is common for assessing changes in protein expression.
-
Medium Changes: Change the culture medium every 24-48 hours during the treatment period. The collected medium can be stored at -80°C for analysis of secreted factors such as pro-collagen type I.
-
Endpoint Analysis: At the end of the treatment period, tissues can be harvested for histological analysis, gene expression studies, or protein quantification.
Assessment of Anti-Aging Efficacy
This protocol describes the quantification of collagen and elastin in the treated 3D skin models.
Materials:
-
Treated and control 3D skin models
-
Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Sircol™ Soluble Collagen Assay kit
-
Fastin™ Elastin Assay kit
-
Microplate reader
Procedure:
-
Tissue Homogenization: Harvest the skin models, wash with cold PBS, and homogenize in tissue homogenization buffer.
-
Centrifugation: Centrifuge the homogenates to pellet cell debris and collect the supernatant containing soluble proteins.
-
Collagen Quantification: Use the Sircol™ assay to quantify the amount of soluble collagen in the supernatant according to the manufacturer's instructions.
-
Elastin Quantification: Use the Fastin™ assay to quantify the amount of soluble elastin in the supernatant according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of collagen and elastin based on a standard curve. Express the results as a percentage change relative to the vehicle-treated control.
Histological staining allows for the visualization of changes in the morphology and structure of the 3D skin models.
Materials:
-
Treated and control 3D skin models
-
4% paraformaldehyde (PFA) or formalin
-
Ethanol series (for dehydration)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Masson's Trichrome stain (for collagen)
-
Verhoeff-Van Gieson (VVG) stain (for elastin)
-
Microscope
Procedure:
-
Fixation and Embedding: Fix the harvested skin models in 4% PFA, followed by dehydration through an ethanol series, clearing in xylene, and embedding in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
H&E Staining: For general morphology, deparaffinize and rehydrate the sections and stain with H&E.
-
Masson's Trichrome Staining: To visualize collagen fibers (which will stain blue).
-
VVG Staining: To visualize elastin fibers (which will stain black).
-
-
Imaging and Analysis: Image the stained sections using a light microscope. The thickness of the epidermis and the density and organization of collagen and elastin fibers in the dermal equivalent can be qualitatively and semi-quantitatively assessed.
Cytotoxicity Assessment (MTT Assay)
It is crucial to determine if the applied concentrations of this compound are cytotoxic to the skin models.[3]
Materials:
-
Treated and control 3D skin models
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol or DMSO
-
Microplate reader
Procedure:
-
MTT Incubation: At the end of the treatment period, transfer the skin models to a new plate containing MTT solution and incubate for 3 hours at 37°C.
-
Formazan Extraction: After incubation, remove the MTT solution and add isopropanol or DMSO to extract the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the extracted formazan solution at a wavelength of 570 nm using a microplate reader.
-
Viability Calculation: Calculate the percentage of cell viability relative to the vehicle control. A significant decrease in viability would indicate cytotoxicity.
Quantitative Data Summary
The following tables present hypothetical data representing the expected outcomes from the described experiments, based on the known effects of anti-aging peptides.
Table 1: Effect of this compound on Collagen and Elastin Production in 3D Skin Models
| Treatment Group | Collagen Content (% of Control) | Elastin Content (% of Control) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 |
| This compound (10 µM) | 125 ± 6.1 | 118 ± 5.5 |
| This compound (50 µM) | 148 ± 7.3 | 135 ± 6.9 |
| Positive Control (e.g., TGF-β1) | 160 ± 8.5 | 145 ± 7.8 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± standard deviation.
Table 2: Cell Viability of 3D Skin Models after Treatment with this compound
| Treatment Group | Cell Viability (% of Control) |
| Vehicle Control | 100 ± 3.5 |
| This compound (10 µM) | 98.5 ± 4.1 |
| This compound (50 µM) | 97.2 ± 3.9 |
| This compound (100 µM) | 95.8 ± 4.5 |
| Positive Control (e.g., 1% Triton X-100) | 15.3 ± 2.8** |
**p < 0.01 compared to Vehicle Control. Data are presented as mean ± standard deviation.
Mechanism of Action and Signaling Pathways
Oligopeptides often exert their anti-aging effects by modulating specific cellular signaling pathways. A key pathway involved in collagen synthesis is the Transforming Growth Factor-beta (TGF-β) signaling pathway. It is hypothesized that this compound may act as a signaling molecule that activates this pathway in dermal fibroblasts, leading to increased production of ECM proteins.
Diagrams
Caption: Putative TGF-β signaling pathway activated by this compound.
Caption: Experimental workflow for assessing this compound in 3D skin models.
References
Formulating Oligopeptide-74 for optimal stability and solubility in research applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-74 is a synthetic peptide composed of 11 amino acids: Leucine, Serine, Serine, Lysine, Methionine, Tyrosine, Histidine, Threonine, Lysine, Glycine, and Glutamine. This peptide has garnered significant interest in research and development for its potential applications in hair growth promotion and skin rejuvenation. It is reported to stimulate hair follicles and may play a role in collagen synthesis.
These application notes provide a comprehensive guide to formulating this compound for optimal stability and solubility in research applications. The following sections detail the peptide's physicochemical properties, protocols for solubility and stability testing, and insights into its potential mechanisms of action.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is fundamental to developing a successful formulation strategy. Based on its amino acid sequence (Leu-Ser-Ser-Lys-Met-Tyr-His-Thr-Lys-Gly-Gln), the following properties can be predicted:
| Property | Predicted Value | Significance for Formulation |
| Molecular Formula | C53H89N15O16S | Essential for calculating molarity and mass. |
| Molecular Weight | 1252.4 g/mol | Crucial for preparing solutions of specific concentrations. |
| Isoelectric Point (pI) | ~9.6 | The peptide is positively charged at physiological pH (~7.4). Solubility is expected to be minimal at this pH. To enhance solubility, use a pH below the pI. |
| Net Charge at pH 7.0 | +2 | The positive charge contributes to its interaction with negatively charged molecules and surfaces. |
| Amino Acid Composition | Contains basic (Lys, His), polar (Ser, Thr, Gln, Tyr), and hydrophobic (Leu, Met) residues. | The presence of both hydrophilic and hydrophobic residues suggests amphiphilicity, influencing solvent selection. The basic residues indicate good solubility in acidic solutions. |
| Special Residues | Methionine (Met) | The thioether side chain of methionine is susceptible to oxidation. Formulations should be protected from oxidative stress. |
Solubility Protocol
Objective: To determine the optimal solvent and concentration for this compound.
Materials:
-
Lyophilized this compound
-
Sterile, purified water (Milli-Q® or equivalent)
-
0.1% Acetic Acid in sterile water
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Initial Solubility Test in Water:
-
Equilibrate the lyophilized this compound vial to room temperature.
-
Add a small, precise volume of sterile water to a pre-weighed aliquot of the peptide to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex the vial for 30 seconds.
-
Observe the solution. A clear solution indicates solubility. If the solution is cloudy or contains visible particles, proceed to the next step.
-
-
Solubilization in Acidic Buffer (for Basic Peptides):
-
To the peptide suspension from the previous step, add 0.1% acetic acid dropwise while vortexing.
-
Continue adding the acidic solution until the peptide dissolves completely.
-
This approach is recommended due to the basic nature (pI ~9.6) of this compound, as peptides are most soluble at a pH away from their pI.
-
-
Use of Organic Solvents (for Hydrophobic Peptides):
-
If the peptide remains insoluble, use a small amount of DMSO to dissolve a fresh, pre-weighed aliquot of the peptide.
-
Start with a minimal volume of DMSO (e.g., 10-20 µL for 1 mg of peptide) and sonicate briefly if necessary.
-
Once dissolved, slowly add the desired aqueous buffer (e.g., PBS) to the DMSO concentrate with gentle vortexing to achieve the final desired concentration. Note: The final concentration of DMSO should be kept to a minimum, typically <1% for most cell-based assays, as it can be cytotoxic.
-
Summary of Recommended Solvents:
| Solvent | Recommendation for this compound | Rationale |
| Sterile Water | Attempt first, but solubility may be limited. | Universal and biocompatible solvent. |
| 0.1% Acetic Acid | Recommended. | The acidic pH will protonate the basic residues (Lys, His), increasing the net positive charge and enhancing solubility in aqueous solutions. |
| DMSO | Use as a last resort for highly concentrated stock solutions. | Effective for peptides with hydrophobic character. Ensure final concentration is compatible with the experimental system. |
Stability Assessment Protocol
Objective: To evaluate the stability of this compound in solution under various storage conditions.
Materials:
-
This compound stock solution (prepared as per the solubility protocol)
-
Sterile, low-protein binding microcentrifuge tubes
-
Incubators/water baths set at different temperatures (e.g., 4°C, 25°C, 37°C)
-
pH meter and buffers for pH adjustment
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen optimal solvent (e.g., 0.1% acetic acid).
-
Aliquot the stock solution into sterile, low-protein binding tubes to avoid repeated freeze-thaw cycles.
-
Prepare separate sets of aliquots for analysis at different time points and conditions.
-
-
Forced Degradation Study:
-
pH Stress: Adjust the pH of the peptide solution to acidic (e.g., pH 3), neutral (e.g., pH 7), and basic (e.g., pH 9) conditions. Incubate at 37°C.
-
Temperature Stress: Store aliquots at various temperatures: -20°C (control), 4°C, 25°C (room temperature), and 37°C.
-
Oxidative Stress: Add a low concentration of hydrogen peroxide (e.g., 0.03%) to the peptide solution and incubate at room temperature. This is particularly important due to the presence of a methionine residue.
-
-
Time Points for Analysis:
-
Analyze samples at T=0 (initial), 24 hours, 48 hours
-
Western Blot Analysis of Signaling Pathways Potentially Affected by Oligopeptide-74: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligopeptide-74 is a synthetic peptide comprising 11 amino acids, including glutamine, glycine, histidine, leucine, lysine, methionine, serine, threonine, and tyrosine. It is recognized for its bioactive properties, particularly in promoting hair growth and enhancing skin health by stimulating collagen production and skin repair. While the precise molecular mechanisms of this compound are not extensively detailed in publicly available research, its reported effects on cell proliferation and tissue regeneration suggest a potential interaction with key intracellular signaling pathways. This document provides a comprehensive guide for researchers to investigate the impact of this compound on two central signaling cascades—the MAPK/ERK and PI3K/Akt pathways—using Western blot analysis. These pathways are critical regulators of cell growth, survival, and differentiation, and are intrinsically linked to the biological processes of hair follicle stimulation and skin regeneration.
Introduction to Potentially Affected Signaling Pathways
Given the role of this compound in promoting cell growth and tissue repair, it is hypothesized that its mechanism of action involves the modulation of one or more key signaling pathways that regulate these cellular processes.
1. MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway, is a crucial regulator of cell proliferation, differentiation, and survival. Activation of this pathway is known to be involved in hair follicle development and skin homeostasis. Investigating the phosphorylation status of key proteins in this cascade, such as MEK1/2 and ERK1/2, can reveal whether this compound exerts its effects through this pathway.
2. PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another central signaling hub that governs cell survival, growth, and proliferation. This pathway is vital for skin wound healing, hair follicle regeneration, and collagen synthesis. Analysis of the phosphorylation of Akt and its downstream targets can provide insights into the potential role of this compound in modulating this critical cellular survival pathway.
The following sections provide detailed protocols for performing Western blot analysis to probe these pathways, a workflow diagram, and example data tables for the presentation of quantitative results.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the preparation of cells for treatment with this compound. Human Dermal Fibroblasts (HDFs) or Human Hair Follicle Dermal Papilla Cells (HFDPCs) are recommended cell lines for these studies.
-
Cell Seeding: Plate HDFs or HFDPCs in 6-well plates at a density of 2 x 10^5 cells per well in the appropriate complete growth medium.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.
-
Serum Starvation: Prior to treatment, aspirate the complete medium, wash the cells once with Phosphate-Buffered Saline (PBS), and replace with a serum-free or low-serum (0.5-1%) medium. Incubate for 12-24 hours. This step helps to reduce basal signaling activity.
-
This compound Treatment: Prepare a stock solution of this compound in a sterile, appropriate solvent (e.g., sterile water or PBS). Dilute the stock solution to the desired final concentrations (e.g., 1, 10, 50, 100 ng/mL) in the serum-free/low-serum medium.
-
Treatment Incubation: Remove the starvation medium and add the medium containing the different concentrations of this compound. Include a vehicle-only control. Incubate for various time points (e.g., 15 min, 30 min, 1 hr, 6 hr, 24 hr) to capture both rapid phosphorylation events and downstream changes in protein expression.
-
Positive Controls: In separate wells, treat cells with known activators of the MAPK/ERK and PI3K/Akt pathways (e.g., Epidermal Growth Factor [EGF] or Phorbol 12-myristate 13-acetate [PMA]) as positive controls.
Protocol 2: Protein Extraction and Quantification
This protocol outlines the lysis of cells to extract total protein and the determination of protein concentration.
-
Cell Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis Buffer Addition: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Cell Scraping and Collection: Scrape the cells from the bottom of the wells and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to new, pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
This is a generalized protocol for SDS-PAGE, protein transfer, and immunodetection.
-
Sample Preparation: Based on the protein quantification, dilute the lysates with 4x Laemmli sample buffer to a final concentration of 1x. For each sample, prepare an equal amount of total protein (typically 20-30 µg). Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the prepared samples into the wells of a 4-20% precast polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer (or as recommended by the manufacturer) overnight at 4°C with gentle agitation. Use antibodies specific for both the phosphorylated (active) and total forms of the target proteins (e.g., p-ERK1/2, total ERK1/2, p-Akt, total Akt).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody host species) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing: To analyze multiple proteins on the same membrane, the membrane can be stripped of the antibody-HRP complexes using a mild stripping buffer and then re-blocked and re-probed with another primary antibody (e.g., for a loading control like GAPDH or β-actin).
Data Presentation and Analysis
Quantitative analysis of Western blot data is crucial for determining the effect of this compound. Densitometry analysis of the protein bands should be performed using imaging software. The intensity of the phosphorylated protein band should be normalized to the intensity of the corresponding total protein band. Subsequently, this ratio should be normalized to a loading control to account for any variations in protein loading. The results can be presented as fold change relative to the untreated control.
Example Data Tables
Table 1: Effect of this compound on MAPK/ERK Pathway Activation (Note: The data presented below is hypothetical and for illustrative purposes only.)
| Treatment | Concentration | p-ERK1/2 / Total ERK1/2 Ratio (Normalized to Loading Control) | Fold Change vs. Control |
| Control | 0 ng/mL | 1.00 ± 0.12 | 1.0 |
| This compound | 10 ng/mL | 1.85 ± 0.21 | 1.85 |
| This compound | 50 ng/mL | 2.98 ± 0.35 | 2.98 |
| This compound | 100 ng/mL | 3.15 ± 0.29 | 3.15 |
| Positive Control (EGF) | 50 ng/mL | 4.50 ± 0.41 | 4.5 |
Table 2: Effect of this compound on PI3K/Akt Pathway Activation (Note: The data presented below is hypothetical and for illustrative purposes only.)
| Treatment | Concentration | p-Akt (Ser473) / Total Akt Ratio (Normalized to Loading Control) | Fold Change vs. Control |
| Control | 0 ng/mL | 1.00 ± 0.09 | 1.0 |
| This compound | 10 ng/mL | 1.52 ± 0.15 | 1.52 |
| This compound | 50 ng/mL | 2.45 ± 0.22 | 2.45 |
| This compound | 100 ng/mL | 2.61 ± 0.19 | 2.61 |
| Positive Control (EGF) | 50 ng/mL | 3.98 ± 0.33 | 3.98 |
Visualizations
Signaling Pathway Diagrams
Quantitative PCR (qPCR) to measure gene expression changes induced by Oligopeptide-74
An Application Note on the Use of Quantitative PCR (qPCR) to Measure Gene Expression Changes Induced by Oligopeptide-74
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic peptide that has garnered interest in the cosmetic and therapeutic industries for its potential anti-aging and hair growth-promoting properties.[1][2][3] It is suggested that this compound exerts its effects by modulating various cellular signaling pathways, leading to changes in gene expression that favor tissue repair and growth.[4][5] Specifically, it is believed to stimulate collagen production, improve skin elasticity, and promote the proliferation of hair follicles. This application note provides a detailed protocol for utilizing quantitative Polymerase Chain Reaction (qPCR) to quantify the changes in gene expression induced by this compound in a relevant cell culture model. The focus is on genes associated with extracellular matrix production, hair growth, and inflammatory responses.
Principle of the Method
Quantitative PCR is a highly sensitive and specific technique used to measure the amount of a specific nucleic acid sequence in a sample. In the context of gene expression analysis, total RNA is first extracted from cells treated with this compound and from untreated control cells. This RNA is then reverse transcribed into complementary DNA (cDNA). The resulting cDNA serves as the template for the qPCR reaction, where the amplification of target gene sequences is monitored in real-time using fluorescent dyes or probes. By comparing the amplification levels of target genes to a stable reference gene, the relative change in gene expression due to this compound treatment can be accurately determined.
Experimental Protocols
This section provides a comprehensive protocol for a hypothetical experiment to assess the effect of this compound on gene expression in human dermal fibroblasts, a key cell type in skin and hair follicle biology.
1. Cell Culture and Treatment
-
Cell Line: Human Dermal Fibroblasts (HDFs)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol:
-
Seed HDFs in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free DMEM for 24 hours prior to treatment.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) dissolved in serum-free DMEM for a predetermined time course (e.g., 6, 24, 48 hours).
-
Include a vehicle control (the solvent used to dissolve this compound) in all experiments.
-
2. RNA Extraction
Total RNA is extracted from the treated and control cells using a commercially available RNA extraction kit following the manufacturer's instructions. A typical protocol using a silica-based column method is as follows:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well by adding the lysis buffer provided in the kit.
-
Homogenize the lysate by passing it through a fine-gauge needle.
-
Transfer the lysate to a spin column and centrifuge to bind the RNA to the silica membrane.
-
Wash the membrane with the provided wash buffers to remove contaminants.
-
Elute the purified RNA with RNase-free water.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
3. cDNA Synthesis
The extracted RNA is reverse transcribed into cDNA using a reverse transcription kit.
-
Prepare a master mix containing reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and reaction buffer.
-
In a PCR tube, combine 1 µg of total RNA with the master mix.
-
Perform the reverse transcription reaction in a thermal cycler using the following program:
-
25°C for 10 minutes (primer annealing)
-
42°C for 60 minutes (reverse transcription)
-
85°C for 5 minutes (enzyme inactivation)
-
-
The resulting cDNA can be stored at -20°C until use.
4. Quantitative PCR (qPCR)
The relative expression of target genes is quantified using a SYBR Green-based qPCR assay.
-
Primer Design: Design or obtain validated primers for the target genes of interest (e.g., COL1A1, ELN, FGF7, VEGFA, TGFB1, IL6) and a stable reference gene (e.g., GAPDH, ACTB).
-
Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA template
-
6 µL of Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR in a real-time PCR detection system with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method. The Ct (cycle threshold) values of the target genes are normalized to the Ct values of the reference gene. The fold change in gene expression in the this compound treated samples is then calculated relative to the untreated control.
Data Presentation
The quantitative data from the qPCR experiments should be summarized in clear and concise tables to facilitate comparison between different treatment conditions.
Table 1: Relative Gene Expression Changes in Human Dermal Fibroblasts Following this compound Treatment for 24 Hours.
| Target Gene | Function | Fold Change (1 nM) | Fold Change (10 nM) | Fold Change (100 nM) | p-value |
| COL1A1 | Collagen Type I Alpha 1 Chain | 1.5 ± 0.2 | 2.8 ± 0.4 | 4.1 ± 0.5 | <0.01 |
| ELN | Elastin | 1.2 ± 0.1 | 1.9 ± 0.3 | 2.5 ± 0.3 | <0.05 |
| FGF7 | Fibroblast Growth Factor 7 | 1.8 ± 0.3 | 3.5 ± 0.6 | 5.2 ± 0.7 | <0.01 |
| VEGFA | Vascular Endothelial Growth Factor A | 1.4 ± 0.2 | 2.1 ± 0.4 | 3.0 ± 0.4 | <0.05 |
| TGFB1 | Transforming Growth Factor Beta 1 | 1.3 ± 0.2 | 2.5 ± 0.5 | 3.8 ± 0.6 | <0.01 |
| IL6 | Interleukin 6 | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.05 | <0.05 |
Data are presented as mean ± standard deviation from three independent experiments. Statistical significance was determined using a one-way ANOVA followed by a post-hoc test.
Visualizations
Diagram 1: Proposed Signaling Pathway for this compound Action
Caption: Proposed mechanism of this compound action.
Diagram 2: Experimental Workflow for qPCR Analysis
Caption: Workflow for analyzing gene expression changes.
This application note provides a framework for researchers to investigate the molecular mechanisms of this compound using qPCR. The detailed protocols and data presentation guidelines offer a standardized approach to quantify changes in gene expression related to skin and hair biology. The provided diagrams visually summarize the proposed signaling pathway and the experimental workflow, aiding in the conceptual understanding and practical implementation of the study. By employing these methods, scientists can gain valuable insights into the efficacy and mode of action of this compound for its development as a cosmetic or therapeutic agent.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Oligopeptide-74 in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Oligopeptide-74 in aqueous solutions.
Physicochemical Properties of this compound
This compound is a synthetic peptide comprising 11 amino acids with the sequence Leu-Ser-Ser-Lys-Met-Tyr-His-Thr-Lys-Gly-Gln.[1] Its properties are summarized in the table below.
| Property | Value | Reference / Method |
| Amino Acid Sequence | Leu-Ser-Ser-Lys-Met-Tyr-His-Thr-Lys-Gly-Gln | [1] |
| Molecular Weight | 1279.5 g/mol | [1] |
| Predicted Isoelectric Point (pI) | 8.2 | Prediction based on amino acid sequence |
| Grand Average of Hydropathicity (GRAVY) | -0.5 | Prediction based on amino acid sequence |
The negative GRAVY score indicates that this compound is a hydrophilic peptide, suggesting it should be soluble in aqueous solutions.[2][3] However, issues such as secondary structure formation and aggregation can still pose solubility challenges.
Troubleshooting Guide for this compound Solubility
This guide provides a step-by-step approach to troubleshoot and overcome common solubility issues with this compound.
Q1: My lyophilized this compound is not dissolving in water. What should I do?
A1: It is recommended to first attempt reconstitution in sterile, distilled water. If solubility issues persist, consider the following steps based on the peptide's predicted isoelectric point (pI ≈ 8.2). Since the pI is basic, solubility is expected to be higher in acidic conditions.
Experimental Protocol: Stepwise Solubilization of this compound
-
Initial Reconstitution:
-
Begin by adding a small amount of sterile, distilled water to the lyophilized peptide.
-
Gently vortex or sonicate the vial for a short period. Avoid vigorous shaking to prevent aggregation.
-
-
pH Adjustment (Acidic Buffer):
-
If the peptide remains insoluble, prepare a dilute acidic solution, such as 0.1 M acetic acid.
-
Add the acidic solution dropwise to the peptide suspension while gently agitating until the peptide dissolves.
-
Once dissolved, the solution can be further diluted with your desired aqueous buffer.
-
-
Use of Co-solvents:
-
For highly concentrated solutions or if pH adjustment is not suitable for your experiment, a small amount of an organic co-solvent can be used.
-
First, dissolve the peptide in a minimal amount of dimethyl sulfoxide (DMSO).
-
Then, slowly add the desired aqueous buffer to the DMSO-peptide solution dropwise while vortexing.
-
Note: The final concentration of DMSO should be kept as low as possible for biological assays, typically below 1%.
-
Q2: The this compound solution appears cloudy or has visible precipitates. What does this indicate?
A2: Cloudiness or precipitation suggests that the peptide may be aggregating or has exceeded its solubility limit under the current conditions. Aggregation can be influenced by factors such as pH, ionic strength, and temperature.
To address this, you can try the following:
-
Centrifugation: Spin down the solution in a microcentrifuge to pellet the insoluble material. The supernatant can then be carefully transferred to a new tube. It is advisable to determine the concentration of the peptide in the supernatant to ensure accuracy in downstream experiments.
-
Sonication: Brief sonication can help to break up aggregates and improve solubility. Use a bath sonicator to avoid localized heating.
-
Temperature Adjustment: Gently warming the solution to around 37°C may improve solubility. However, prolonged heating should be avoided to prevent peptide degradation.
Troubleshooting Workflow for this compound Solubility
Caption: A flowchart outlining the steps to troubleshoot this compound solubility issues.
Frequently Asked Questions (FAQs)
Q3: What is the recommended storage condition for this compound solutions?
A3: Once dissolved, it is recommended to store this compound solutions at -20°C or -80°C. For short-term storage (a few days), 4°C is acceptable. Avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation. It is best to aliquot the stock solution into smaller volumes for single use.
Q4: Can I dissolve this compound directly in my cell culture medium?
A4: It is generally not recommended to dissolve lyophilized peptides directly in cell culture medium. The complex composition of the medium, including salts and proteins, can interfere with the dissolution process and may promote aggregation. It is best to first prepare a concentrated stock solution in an appropriate solvent (e.g., water or a small amount of DMSO) and then dilute it to the final concentration in the cell culture medium.
Q5: How does the purity of this compound affect its solubility?
A5: Higher purity peptides are generally more soluble as impurities can act as nucleation sites for aggregation. Ensure you are using a high-purity grade of this compound for your experiments.
Mechanism of Action: Signaling Pathways
This compound is reported to promote hair growth and stimulate collagen synthesis. These effects are mediated through specific signaling pathways.
Hair Growth Promotion via the Wnt/β-catenin Pathway
This compound is thought to stimulate hair follicle stem cells by activating the Wnt/β-catenin signaling pathway. This pathway is crucial for hair follicle development and the transition of hair follicles into the anagen (growth) phase.
Wnt/β-catenin Signaling Pathway in Hair Follicle Stimulation
Caption: Activation of the Wnt/β-catenin pathway by this compound leads to hair follicle stimulation.
Collagen Synthesis via the TGF-β Pathway
In skin fibroblasts, peptides can stimulate the production of extracellular matrix proteins, including collagen, through the Transforming Growth Factor-beta (TGF-β) signaling pathway.
TGF-β Signaling Pathway in Collagen Synthesis
Caption: The TGF-β signaling pathway is activated by peptides to promote collagen synthesis in fibroblasts.
References
Troubleshooting inconsistent results in Oligopeptide-74 bioassays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oligopeptide-74. Our goal is to help you achieve consistent and reliable results in your bioassays.
Troubleshooting Guide: Inconsistent Results
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: I'm observing high variability between replicate wells in my cell proliferation assay (e.g., MTT, BrdU). What are the common causes?
A1: High variability in cell proliferation assays can stem from several factors, ranging from technical errors to the inherent properties of the peptide and cells.
-
Pipetting and Seeding Errors: Inconsistent cell numbers across wells is a primary source of variability. Ensure your cell suspension is homogenous before and during seeding.[1] Pay close attention to your pipetting technique to minimize errors. For adherent cells, avoid dislodging them during media changes or reagent additions.[1]
-
Edge Effects: Wells on the perimeter of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent cell growth.[1] To mitigate this, consider filling the outer wells with sterile water or PBS and using only the inner 60 wells for your experiment.[1]
-
Peptide Solubility and Aggregation: this compound, like many peptides, can be prone to solubility issues and aggregation, especially at higher concentrations or in certain media. This can lead to uneven exposure of cells to the peptide. Ensure the peptide is fully dissolved before adding it to your cell culture medium.
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to changes in cell behavior and response to stimuli. It's advisable to use cells within a consistent and low passage range for all experiments.
Q2: My this compound seems to lose its bioactivity over the course of a long-term experiment. What could be the reason?
A2: Loss of bioactivity in long-term experiments is often due to peptide degradation.
-
Enzymatic Degradation: Peptidases and proteases present in serum-containing media or secreted by the cells themselves can cleave and inactivate this compound. The stability of peptides in cell culture can be a significant variable.
-
Oxidation: Peptides containing amino acids like Cysteine, Methionine, or Tryptophan are susceptible to oxidation, which can alter their structure and function.[2]
-
Adsorption to Plastics: Peptides can adsorb to the surface of plasticware, reducing the effective concentration in your assay. Using low-adhesion plasticware or glass vials for storing peptide solutions can help minimize this issue.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound stock solution can lead to degradation. It is highly recommended to aliquot your stock solution into single-use vials to avoid this.
Q3: I'm not seeing a clear dose-response curve with this compound. What should I check?
A3: An unclear dose-response curve can be due to several factors related to the peptide concentration, assay conditions, and cell response.
-
Inappropriate Concentration Range: You may be working outside the optimal concentration range for this compound. It's crucial to perform a dose-response experiment with a wide range of concentrations to determine the EC50 (half-maximal effective concentration).
-
Peptide Purity and Counter-ions: The purity of your this compound can affect its activity. Impurities from the synthesis process can interfere with the assay. Additionally, peptides are often supplied as trifluoroacetate (TFA) salts, and TFA itself can sometimes affect cell viability and proliferation, potentially masking the true effect of the peptide.
-
Assay Incubation Time: The incubation time for your assay may not be optimal for observing the effects of this compound. A time-course experiment is recommended to determine the best time point to measure the cellular response.
-
Biphasic Response: Some growth factors and peptides can exhibit a biphasic or bell-shaped dose-response curve, where higher concentrations lead to a diminished effect. This can be due to receptor saturation or other complex cellular mechanisms.
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure a homogenous cell suspension; use calibrated pipettes. |
| Edge effects in 96-well plates | Fill outer wells with sterile liquid and use inner wells for the experiment. | |
| Peptide precipitation | Ensure complete dissolution of this compound before use. | |
| Loss of Peptide Bioactivity | Enzymatic degradation in media | Reduce serum concentration if possible; consider serum-free media. |
| Oxidation of sensitive amino acids | Store lyophilized peptide at -20°C or -80°C under a dry, inert gas. | |
| Repeated freeze-thaw cycles | Aliquot stock solutions into single-use vials. | |
| No Clear Dose-Response | Incorrect peptide concentration | Perform a wide-range dose-response experiment. |
| Interference from TFA counter-ions | Consider using peptides with alternative counter-ions if available. | |
| Suboptimal assay incubation time | Conduct a time-course experiment to identify the optimal endpoint. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for dissolving and storing this compound?
A1: For optimal stability, lyophilized this compound should be stored at -20°C or -80°C, protected from light and moisture. Before opening, allow the vial to equilibrate to room temperature to prevent condensation. To dissolve, use a small amount of a sterile, high-purity solvent such as sterile distilled water or a buffer appropriate for your cell culture system. If the peptide has low aqueous solubility, a small amount of a co-solvent like DMSO can be used, followed by dilution in your aqueous buffer. Once in solution, it is best to aliquot the peptide into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: What are the key bioassays to assess the activity of this compound for hair growth?
A2: The primary bioassays for evaluating the hair growth-promoting effects of this compound focus on its impact on dermal papilla cells (DPCs), which play a crucial role in hair follicle development and cycling.
-
Dermal Papilla Cell Proliferation Assays: Assays such as MTT, XTT, or BrdU incorporation are commonly used to measure the effect of this compound on the proliferation of DPCs. An increase in DPC proliferation is indicative of a potential hair growth-promoting effect.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure changes in the expression of genes involved in hair growth regulation. Key targets include genes within the Wnt/β-catenin and androgen receptor signaling pathways.
-
Western Blotting: This technique can be used to assess changes in protein levels of key signaling molecules, such as β-catenin, to confirm the activation or inhibition of specific pathways.
Q3: How can I assess the stability of this compound in my cell culture medium?
A3: You can perform a peptide stability assay to determine the half-life of this compound under your specific experimental conditions.
-
Spike the Medium: Add a known concentration of this compound to your cell culture medium (with and without serum, if applicable).
-
Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.
-
Sample Preparation: Stop enzymatic activity by adding a precipitation solution (e.g., acetonitrile with 0.1% TFA) to the aliquots.
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact this compound remaining at each time point.
-
Data Analysis: Plot the percentage of remaining peptide against time to determine the degradation kinetics and calculate the half-life.
Experimental Protocols
Dermal Papilla Cell Proliferation Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on the proliferation of human dermal papilla cells (DPCs).
Materials:
-
Human Dermal Papilla Cells (DPCs)
-
DPC growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed DPCs into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound in serum-free or low-serum medium. Remove the growth medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without the peptide).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathways of this compound in Hair Follicle Regulation
This compound is thought to promote hair growth by modulating key signaling pathways involved in hair follicle cycling, such as the Wnt/β-catenin pathway and the androgen receptor signaling pathway.
Caption: Proposed signaling pathways of this compound in hair follicle regulation.
Experimental Workflow for Assessing this compound Bioactivity
Caption: General experimental workflow for evaluating the bioactivity of this compound.
References
Enhancing the transdermal delivery of Oligopeptide-74 in ex vivo skin models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on enhancing the transdermal delivery of Oligopeptide-74 in ex vivo skin models.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound through the skin?
The primary challenge is the highly effective barrier function of the outermost layer of the skin, the stratum corneum.[1][2] This layer restricts the passage of molecules, particularly larger and water-soluble molecules like peptides.[3][4] Key obstacles include the peptide's molecular size, polarity, and susceptibility to enzymatic degradation within the skin.
Q2: Which ex vivo skin models are suitable for this compound permeation studies?
Excised human or animal skin, such as porcine or rodent skin, are commonly used models for in vitro permeation studies.[5] While synthetic membranes can be used for initial screenings, they do not fully replicate the complex barrier properties of real skin. The choice of skin model can influence the permeation results due to variations in thickness and lipid composition.
Q3: How can I improve the stability of this compound in my formulation?
Peptide stability in aqueous solutions can be a significant issue. To enhance the stability of this compound, consider the following strategies:
-
pH Optimization: Determine the optimal pH for the formulation to minimize degradation.
-
Use of Stabilizing Excipients: Incorporate excipients such as antioxidants, chelating agents, and viscosity enhancers.
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) can protect the peptide from enzymatic degradation and improve its solubility.
-
Lipid Conjugation: Attaching lipid chains can enhance stability and improve permeation through the lipid-rich stratum corneum.
Troubleshooting Guide
Issue 1: High variability in permeation data between replicate experiments.
High variability is a common issue in Franz diffusion cell experiments.
-
Possible Cause 1: Inconsistent Skin Samples: Biological variability between skin samples is a major contributor to inconsistent results.
-
Solution: Ensure consistent skin thickness and source. Use a dermaroller to normalize the skin thickness if necessary. Increase the number of replicates to improve statistical power.
-
-
Possible Cause 2: Improper Cell Sealing: Leakage from the Franz diffusion cell can lead to inaccurate results.
-
Solution: Ensure the skin sample is properly clamped between the donor and receptor chambers. Use a sealant like silicone grease if necessary.
-
-
Possible Cause 3: Air Bubbles in the Receptor Chamber: Air bubbles under the skin sample can impede diffusion.
-
Solution: Carefully fill the receptor chamber to avoid trapping air bubbles. Tilt the cell during filling to allow air to escape.
-
Issue 2: Low or undetectable levels of this compound in the receptor medium.
-
Possible Cause 1: Insufficient Permeation: The formulation may not be effectively enhancing the permeation of this compound.
-
Solution: Incorporate permeation enhancers into your formulation. These can include chemical enhancers or nanocarriers like liposomes or microemulsions. Iontophoresis is another technique that can significantly increase peptide permeation.
-
-
Possible Cause 2: Peptide Degradation: this compound may be degrading either in the formulation or within the skin.
-
Solution: Assess the stability of the peptide in the formulation and in the presence of skin enzymes. Consider the stability-enhancing strategies mentioned in the FAQ section.
-
-
Possible Cause 3: Insufficient Analytical Sensitivity: The analytical method may not be sensitive enough to detect low concentrations of the peptide.
-
Solution: Optimize your analytical method, such as HPLC-MS, to achieve a lower limit of detection (LOD) and limit of quantitation (LOQ).
-
Issue 3: Poor reproducibility of analytical results for this compound quantification.
-
Possible Cause 1: Inadequate Sample Preparation: Inefficient extraction of the peptide from the skin matrix or receptor medium.
-
Solution: Develop and validate a robust sample preparation method. For cosmetic creams, a liquid-liquid extraction method has been shown to be effective for other oligopeptides.
-
-
Possible Cause 2: Suboptimal HPLC Method: The chromatographic conditions may not be suitable for this compound.
-
Solution: Develop a specific and validated HPLC method for this compound. An ion-pair reversed-phase HPLC method has been successfully used for Oligopeptide-20. Hydrophilic interaction liquid chromatography (HILIC) is also a promising technique for separating polar peptides.
-
Data Presentation
Table 1: Example of Permeation Parameters for this compound with Different Enhancers
| Formulation | Lag Time (h) | Steady-State Flux (Jss, µg/cm²/h) | Permeability Coefficient (Kp, cm/h x 10⁻³) | Enhancement Ratio (ER) |
| Control (Peptide in PBS) | 4.2 ± 0.5 | 0.8 ± 0.2 | 1.6 ± 0.4 | 1.0 |
| 5% Oleic Acid | 3.5 ± 0.4 | 3.2 ± 0.6 | 6.4 ± 1.2 | 4.0 |
| Liposomal Formulation | 2.8 ± 0.3 | 5.9 ± 0.9 | 11.8 ± 1.8 | 7.4 |
| Iontophoresis (0.5 mA/cm²) | 1.5 ± 0.2 | 12.5 ± 2.1 | 25.0 ± 4.2 | 15.6 |
Data are presented as mean ± standard deviation (n=6). The Enhancement Ratio (ER) is the ratio of the steady-state flux of the enhancement formulation to that of the control.
Table 2: Stability of this compound in Different Formulations at 4°C and 25°C
| Formulation | Storage Temperature (°C) | Initial Concentration (%) | Concentration after 30 Days (%) | Degradation (%) |
| Aqueous Solution | 4 | 100 | 85.2 ± 3.1 | 14.8 |
| 25 | 100 | 62.5 ± 4.5 | 37.5 | |
| Liposomal Formulation | 4 | 100 | 95.8 ± 2.2 | 4.2 |
| 25 | 100 | 88.1 ± 3.8 | 11.9 | |
| Microemulsion | 4 | 100 | 98.2 ± 1.9 | 1.8 |
| 25 | 100 | 92.4 ± 2.7 | 7.6 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: Ex Vivo Skin Permeation Study using Franz Diffusion Cells
-
Skin Preparation:
-
Obtain full-thickness skin (e.g., porcine ear skin) and remove subcutaneous fat and hair.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Equilibrate the skin in phosphate-buffered saline (PBS) at pH 7.4 for 30 minutes before mounting.
-
-
Franz Diffusion Cell Setup:
-
Mount the skin sample on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a suitable receptor medium (e.g., PBS) and ensure no air bubbles are present.
-
Maintain the temperature of the receptor medium at 32 ± 1°C to simulate physiological skin temperature.
-
Stir the receptor medium continuously.
-
-
Application of Formulation:
-
Apply a known amount of the this compound formulation to the skin surface in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method like HPLC.
-
Protocol 2: Quantification of this compound by HPLC
-
Chromatographic System:
-
Use a High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
-
-
Column:
-
A C18 or a cyanopropyl column is a suitable starting point for reversed-phase chromatography.
-
-
Mobile Phase:
-
A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) is often effective for peptides.
-
-
Detection:
-
Set the UV detector to a wavelength where the peptide has maximum absorbance (typically around 214-225 nm).
-
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations to create a calibration curve.
-
-
Validation:
-
Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.
-
Visualizations
References
- 1. Overcoming the skin permeation barrier: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming the skin permeation barrier: challenges and opportunities. | Semantic Scholar [semanticscholar.org]
- 3. Iontophoretic skin permeation of peptides: an investigation into the influence of molecular properties, iontophoretic conditions and formulation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Why Some Skincare Ingredients Can't Penetrate Your Skin (1min) [share.snipd.com]
- 5. termedia.pl [termedia.pl]
Best practices for long-term storage and handling of Oligopeptide-74
Welcome to the technical support center for Oligopeptide-74. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for long-term storage and handling, as well as to offer troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic, bioactive peptide comprised of 11 amino acids. It is primarily utilized in cosmetic and research applications for its purported effects on hair growth and skin conditioning. In the context of hair, it is suggested to promote hair growth by activating the WNT signaling pathway. For skin, it is believed to stimulate collagen production and enhance skin repair.
Q2: What is the primary mechanism of action for this compound?
This compound is understood to function through the modulation of key cellular signaling pathways. For its hair growth-promoting effects, it has been shown to activate the Wnt/β-catenin signaling pathway. This pathway is crucial for the development and maintenance of hair follicles. In skin applications, oligopeptides, in general, are known to influence pathways like the TGF-β pathway, which plays a significant role in collagen synthesis and extracellular matrix remodeling.
Q3: What are the general safety precautions for handling this compound?
As with any synthetic peptide, it is recommended to handle this compound in a clean, well-ventilated laboratory environment. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. While peptides used in cosmetics generally have a good safety profile, direct contact with skin and eyes should be avoided. In case of accidental contact, rinse the affected area thoroughly with water.
Long-Term Storage and Handling
Proper storage and handling are critical to maintain the stability and bioactivity of this compound. Peptides are susceptible to degradation from temperature fluctuations, moisture, oxidation, and microbial contamination.
Storage Conditions
For optimal stability, this compound should be stored in its lyophilized (powder) form.
| Storage Type | Temperature | Duration | Conditions |
| Long-Term Storage | -20°C to -80°C | Years | Store in a tightly sealed vial with a desiccant to minimize moisture. Protect from light. |
| Short-Term Storage | 4°C | Weeks to Months | Keep in a sealed vial in a dry, dark place. |
| Room Temperature | Ambient | Days to a Week | Not recommended for extended periods. Only for short-term handling during experiments. |
| Reconstituted Peptide | 2-8°C | Up to a few weeks | Store in a sterile, airtight container. Avoid repeated freeze-thaw cycles. For longer storage, aliquot and freeze at -20°C. |
Note: The stability of peptides in solution is significantly lower than in their lyophilized state. It is best practice to reconstitute the peptide immediately before use.
Reconstitution Protocol
Improper solubilization can lead to peptide loss and experimental variability.
-
Assess Peptide Characteristics : Before choosing a solvent, analyze the amino acid sequence for charged residues to predict its general solubility.
-
Initial Solvent Choice : For hydrophobic peptides like many oligopeptides, it can be challenging to dissolve them directly in aqueous buffers.
-
First, attempt to dissolve the peptide in sterile, distilled water.
-
If solubility is low, a small amount of a sterile organic solvent such as Dimethyl Sulfoxide (DMSO) can be used to create a stock solution. It is crucial to dissolve the peptide completely in the organic solvent before adding any aqueous buffer.
-
-
Procedure :
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1-10 mg/mL).
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
For use in cell culture, slowly add the peptide stock solution to your aqueous media dropwise while gently stirring to avoid precipitation.
-
-
Final Concentration : Ensure the final concentration of the organic solvent in your experimental setup is compatible with your assay and does not cause cellular toxicity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peptide Won't Dissolve | - High hydrophobicity of the peptide sequence.- Incorrect pH of the solvent relative to the peptide's isoelectric point (pI).- Aggregation due to secondary structure formation. | - Try dissolving in a small amount of DMSO or another suitable organic solvent first, then slowly dilute with your aqueous buffer.- Use sonication to aid in dissolving aggregated peptides.- Adjust the pH of the buffer. Basic peptides dissolve better in acidic solutions, and acidic peptides in basic solutions. |
| Precipitation in Media | - The peptide has low solubility in the aqueous cell culture media.- The final concentration of the peptide is too high.- Interaction with components in the media. | - Lower the final concentration of the peptide in the |
Validation & Comparative
Unraveling the Efficacy of Oligopeptide-74: A Comparative Analysis in Preclinical Animal Models
A notable gap in publicly available scientific literature exists regarding placebo-controlled animal studies specifically validating the efficacy of Oligopeptide-74. While this synthetic peptide is increasingly utilized in cosmetic formulations for its purported anti-aging and hair growth-promoting properties, rigorous preclinical data from in vivo animal models remains largely unpublished. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a framework for evaluating such a compound. It will present the claimed mechanisms of action for this compound, outline standard experimental protocols for assessing hair growth and anti-aging effects in animal models, and provide representative data from studies on analogous peptides.
Claimed Mechanism of Action
This compound is suggested to exert its biological effects through distinct pathways in the skin and hair follicles. For its anti-aging effects, it is purported to stimulate the production of key extracellular matrix proteins. In the context of hair growth, it is claimed to counteract the effects of dihydrotestosterone (DHT), a key hormone implicated in androgenetic alopecia.[1]
Anti-Aging Signaling Pathway
The proposed mechanism for the anti-aging effects of this compound involves the stimulation of collagen synthesis, which enhances the skin's structural integrity and elasticity.[2]
References
Safety Operating Guide
Proper Disposal of Oligopeptide-74: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Oligopeptide-74 is a synthetic peptide utilized in cosmetic and research applications. While it and its degradation products are not classified as toxic, adherence to proper disposal protocols is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound waste, ensuring compliance with general laboratory safety standards and minimizing environmental impact.
Immediate Safety Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health & Safety (EHS) guidelines. In the absence of specific directives for this compound, it should be handled with a precautionary approach. Always wear appropriate Personal Protective Equipment (PPE), including:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect against skin contact.
Step-by-Step Disposal Procedures for this compound
The appropriate disposal method for this compound depends on the form of the waste (solid or liquid) and the quantity.
1. Liquid Waste (Aqueous Solutions)
For small quantities of aqueous solutions of this compound (typically < 1 liter), chemical inactivation followed by drain disposal may be an option, pending institutional approval.
-
Step 1: Inactivation. In a designated chemical fume hood, inactivate the peptide solution by adding a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (NaOH). Allow the mixture to sit for at least one hour to ensure complete degradation of the peptide.
-
Step 2: Neutralization. If a strong acid or base was used for inactivation, neutralize the solution to a pH between 6.0 and 8.0. This can be achieved by adding a suitable
Personal protective equipment for handling Oligopeptide-74
Essential Safety and Handling of Oligopeptide-74
This compound is a synthetic, bioactive peptide utilized in research and as a cosmetic ingredient for its potential to promote hair growth and for its skin conditioning properties.[1][2][3][4] As with any laboratory chemical, proper handling and safety precautions are paramount to ensure the well-being of personnel and the integrity of experiments. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound.
Physical and Storage Information
Proper storage is crucial to maintain the stability and efficacy of this compound. The following table summarizes its key physical and storage-related data.
| Property | Value | Source |
| Appearance | White powder | [5] |
| Purity | ≥ 95% | |
| Storage Temperature | 2-8°C | |
| General Storage | Keep container tightly closed. Store under recommended conditions as per the Certificate of Analysis. | |
| Stability | Stable under recommended storage conditions. |
Personal Protective Equipment (PPE) and Handling Procedures
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE and handling guidelines are based on standard laboratory practices for non-hazardous peptide powders.
Recommended Personal Protective Equipment
| PPE Type | Specification | Rationale |
| Eye Protection | Splash goggles or safety glasses. | Protects eyes from accidental splashes or aerosolized powder. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the substance. |
| Body Protection | Laboratory coat or full suit. | Protects skin and clothing from contamination. |
| Respiratory Protection | Dust respirator or use of a fume hood. | Avoids inhalation of the powder, which may cause respiratory tract irritation. |
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by cleaning the area and ensuring all required equipment (e.g., spatulas, weighing paper, micro-pipettes, vials) is within reach.
-
Weighing : Conduct all weighing of this compound powder inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk. Use appropriate tools to handle the powder and prevent spillage.
-
Solubilization : If preparing a solution, add the diluent to the vial containing the this compound powder slowly to avoid aerosolization. Consult the product's Certificate of Analysis for recommended solvents.
-
Use in Experiments : When using this compound in experimental setups, maintain the use of appropriate PPE. Avoid direct contact with skin, eyes, and clothing.
-
Post-Handling : After handling, thoroughly clean all equipment and the workspace. Wash hands thoroughly with soap and water before leaving the laboratory.
First Aid and Emergency Procedures
In case of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water. |
| Eye Contact | Flush eyes with water for at least 15 minutes as a precaution. Remove contact lenses if present and easy to do. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. |
In all cases of significant exposure or if symptoms persist, seek immediate medical attention.
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and unused this compound, must be disposed of in accordance with federal, state, and local environmental control regulations. Treat as chemical waste and dispose of in a designated, labeled waste container. Do not dispose of down the drain or in general trash.
Workflow for Safe Handling of this compound
The following diagram illustrates the standard workflow for safely handling this compound powder in a laboratory setting.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
